molecular formula C14H26N4 B10845236 6-Butyl-2,4-dipropylaminopyrimidine

6-Butyl-2,4-dipropylaminopyrimidine

Cat. No.: B10845236
M. Wt: 250.38 g/mol
InChI Key: UYWCDBMUBBSZOJ-UHFFFAOYSA-N
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Description

6-butyl-2,4-dipropylaminopyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2,4-dipropylaminopyrimidine typically involves the reaction of appropriate substituted pyrimidines with butyl and propyl amines. One common method is the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2,4-dipropylaminopyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-butyl-2,4-dipropylaminopyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-butyl-2,4-dipropylaminopyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to bind to estrogen receptors with a specific affinity .

Comparison with Similar Compounds

Similar Compounds

    2,4-dipropylaminopyrimidine: Lacks the butyl group, which may affect its biological activity and chemical properties.

    6-butyl-2,4-diaminopyrimidine: Similar structure but with different substituents, leading to variations in reactivity and applications.

    4,6-dipropylaminopyrimidine: Another related compound with different substitution patterns.

Uniqueness

6-butyl-2,4-dipropylaminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H26N4

Molecular Weight

250.38 g/mol

IUPAC Name

6-butyl-2-N,4-N-dipropylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H26N4/c1-4-7-8-12-11-13(15-9-5-2)18-14(17-12)16-10-6-3/h11H,4-10H2,1-3H3,(H2,15,16,17,18)

InChI Key

UYWCDBMUBBSZOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)NCCC)NCCC

Origin of Product

United States

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